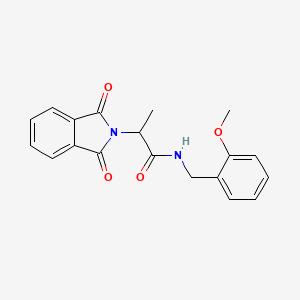
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxybenzyl)propanamide
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxybenzyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MI-773, and it belongs to the class of small molecules known as MDM2 inhibitors. MDM2 is a protein that regulates the activity of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. MI-773 has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells.
作用機序
The mechanism of action of MI-773 involves the inhibition of the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation via the ubiquitin-proteasome pathway. MI-773 binds to MDM2 and prevents its interaction with p53, leading to the stabilization and activation of p53. Activated p53 induces apoptosis in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
MI-773 has been shown to have potent antitumor activity in vitro and in vivo. It induces apoptosis in cancer cells by activating the p53 pathway, leading to the suppression of cell proliferation and the induction of cell death. MI-773 has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, MI-773 has been shown to have antiviral activity against the hepatitis C virus.
実験室実験の利点と制限
One of the advantages of MI-773 is its specificity for MDM2, which reduces the likelihood of off-target effects. Additionally, MI-773 has shown potent anticancer activity in preclinical models and has the potential to be used as a therapeutic agent in cancer treatment. However, one of the limitations of MI-773 is its poor solubility, which can limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of MI-773 for therapeutic applications.
将来の方向性
There are several potential future directions for research on MI-773. One area of research could focus on developing more potent and selective MDM2 inhibitors that have improved solubility and pharmacokinetic properties. Another area of research could focus on identifying biomarkers that can predict the response of cancer cells to MI-773 treatment. Additionally, further studies are needed to determine the potential therapeutic applications of MI-773 in other diseases, such as neurodegenerative disorders and viral infections.
科学的研究の応用
MI-773 has been extensively studied in preclinical models of cancer, and it has shown promising results in inhibiting the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer. In addition to its anticancer properties, MI-773 has also been shown to have potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(17(22)20-11-13-7-3-6-10-16(13)25-2)21-18(23)14-8-4-5-9-15(14)19(21)24/h3-10,12H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVNRZMNDCHUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-morpholinyl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4424120.png)

![4-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4424125.png)
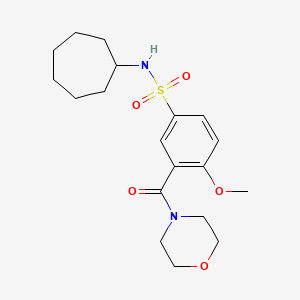
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B4424149.png)

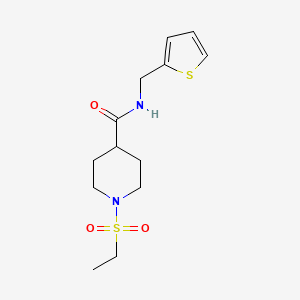
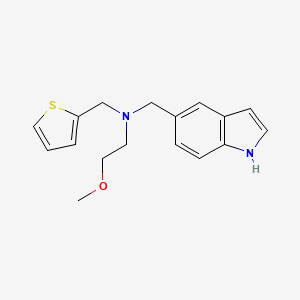
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4424174.png)
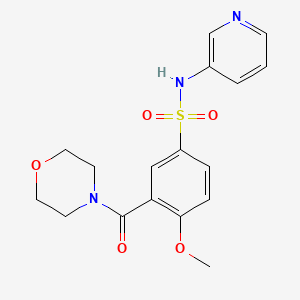
![3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4424184.png)
![4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4424208.png)
![4-[(aminocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B4424214.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4424230.png)